molecular formula C19H28ClNO B8660415 Pentazocine hydrochloride CAS No. 22205-05-6

Pentazocine hydrochloride

Cat. No. B8660415
CAS RN: 22205-05-6
M. Wt: 321.9 g/mol
InChI Key: OQGYMIIFOSJQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952560

Procedure details

Example 25: 1 g of ifenprodil tartarate; Example 29: 1 g of pentazocine hydrochloride.
Name
ifenprodil tartarate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(N1CCC(CC2C=CC=[CH:23][CH:24]=2)CC1)C(O)C1C=CC(O)=CC=1.[C:25]([O-:34])(=[O:33])[CH:26]([CH:28]([C:30]([O-])=O)O)O.[ClH:35].O[C:37]1[CH:48]=[CH:47][C:46]2C[CH:44]3N(C[CH2:56][C:40]([CH:42]3C)(C)[C:39]=2[CH:38]=1)CC=C(C)C>>[CH:56]1[C:30]2[CH2:24][CH2:23][CH:26]([C:25]([OH:34])=[O:33])[C:28]=2[CH:44]=[C:42]([Cl:35])[C:40]=1[CH:39]1[CH2:38][CH2:37][CH2:48][CH2:47][CH2:46]1 |f:0.1,2.3|

Inputs

Step One
Name
ifenprodil tartarate
Quantity
1 g
Type
reactant
Smiles
CC(C(C=1C=CC(=CC1)O)O)N2CCC(CC2)CC=3C=CC=CC3.C(C(O)C(O)C(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.OC1=CC=2C3(C)C(C)C(CC2C=C1)N(CC=C(C)C)CC3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C=1C2=C(C=C(C1C3CCCCC3)Cl)C(CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.